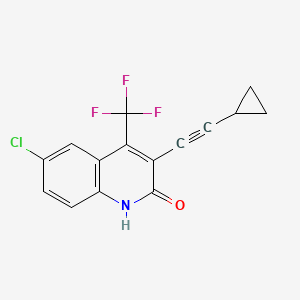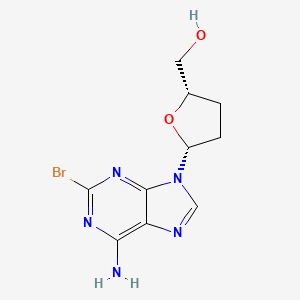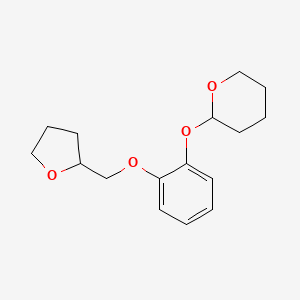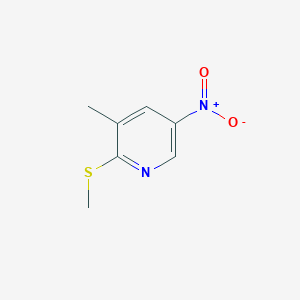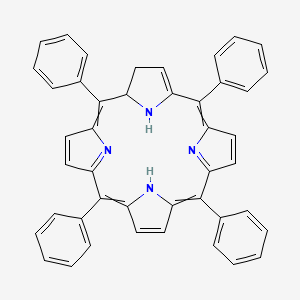
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are known for their ability to form complexes with metals, which is essential in biological systems such as hemoglobin and chlorophyll. The unique structure of this compound allows it to be used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have different chemical properties and applications.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metal complexes, substituted derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
Scientific Research Applications
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in mimicking biological systems and its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential as a drug delivery system and its ability to target specific cells or tissues.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin involves its ability to form complexes with metals and interact with various biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can participate in redox reactions and other chemical processes. These interactions are crucial for its applications in catalysis, medicine, and materials science .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin derivative with slightly different chemical properties and applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II): A metal complex of the compound with unique catalytic properties.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium (II) carbonyl: Another metal complex with applications in catalysis and materials science
Uniqueness
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is unique due to its ability to form stable complexes with a wide range of metal ions, its versatility in chemical reactions, and its diverse applications in various scientific fields. Its structure allows for easy modification, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C44H32N4 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
5,10,15,20-tetraphenyl-1,2,21,23-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-27,40,45,48H,28H2 |
InChI Key |
ONDPAALTMYWFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C1N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)N4)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


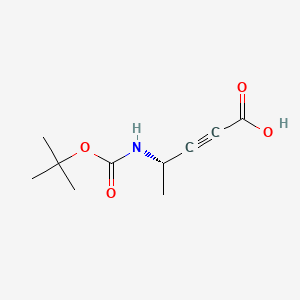
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
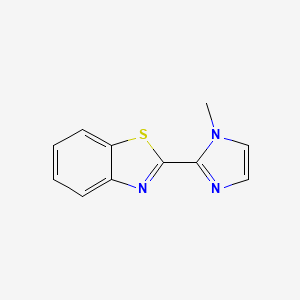

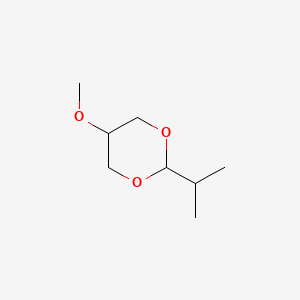



![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
